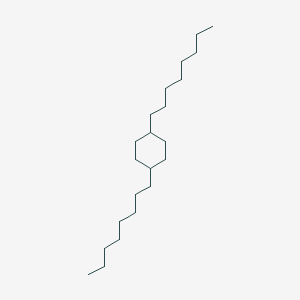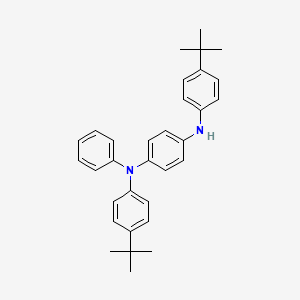
N~1~,N~4~-Bis(4-tert-butylphenyl)-N~1~-phenylbenzene-1,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~,N~4~-Bis(4-tert-butylphenyl)-N~1~-phenylbenzene-1,4-diamine is an organic compound that belongs to the class of triarylamines. This compound is known for its unique electronic properties, making it a valuable material in various scientific and industrial applications, particularly in the field of optoelectronics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-Bis(4-tert-butylphenyl)-N~1~-phenylbenzene-1,4-diamine typically involves a multi-step process. One common method is the Buchwald-Hartwig cross-coupling reaction. This reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0), and a phosphine ligand, such as tri-tert-butylphosphine. The reaction is usually carried out in a solvent like toluene or dioxane, under an inert atmosphere, and at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of N1,N~4~-Bis(4-tert-butylphenyl)-N~1~-phenylbenzene-1,4-diamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N~1~,N~4~-Bis(4-tert-butylphenyl)-N~1~-phenylbenzene-1,4-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form radical cations, which are important intermediates in organic electronics.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine, ferric chloride, and ceric ammonium nitrate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of radical cations, while substitution reactions can yield a variety of functionalized derivatives.
科学研究应用
N~1~,N~4~-Bis(4-tert-butylphenyl)-N~1~-phenylbenzene-1,4-diamine has several scientific research applications:
Optoelectronics: The compound is used as a hole-transport material in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).
Organic Field-Effect Transistors (OFETs): It serves as a semiconductor material in OFETs, enhancing their performance.
Photovoltaics: The compound is utilized in the development of photovoltaic devices due to its excellent charge-transport properties.
Fluorescent Probes: It is employed in the design of fluorescent probes for biological imaging and sensing applications.
作用机制
The mechanism by which N1,N~4~-Bis(4-tert-butylphenyl)-N~1~-phenylbenzene-1,4-diamine exerts its effects is primarily related to its electronic properties. The compound acts as a hole-transport material, facilitating the movement of positive charge carriers (holes) in optoelectronic devices. This is achieved through the formation of radical cations, which can delocalize the positive charge over the aromatic rings, enhancing charge mobility. The molecular targets and pathways involved include the interaction with the active layers of OLEDs and OSCs, where the compound improves charge injection and transport efficiency.
相似化合物的比较
Similar Compounds
N,N’-Bis(4-methoxyphenyl)-N,N’-diphenylbenzidine: Similar in structure but with methoxy groups instead of tert-butyl groups.
N,N’-Bis(4-methylphenyl)-N,N’-diphenylbenzidine: Contains methyl groups instead of tert-butyl groups.
N,N’-Bis(4-ethylphenyl)-N,N’-diphenylbenzidine: Features ethyl groups instead of tert-butyl groups.
Uniqueness
N~1~,N~4~-Bis(4-tert-butylphenyl)-N~1~-phenylbenzene-1,4-diamine is unique due to the presence of tert-butyl groups, which provide steric hindrance and enhance the compound’s thermal stability and solubility. These properties make it particularly suitable for use in high-performance optoelectronic devices.
属性
CAS 编号 |
675606-97-0 |
|---|---|
分子式 |
C32H36N2 |
分子量 |
448.6 g/mol |
IUPAC 名称 |
1-N,4-N-bis(4-tert-butylphenyl)-4-N-phenylbenzene-1,4-diamine |
InChI |
InChI=1S/C32H36N2/c1-31(2,3)24-12-16-26(17-13-24)33-27-18-22-30(23-19-27)34(28-10-8-7-9-11-28)29-20-14-25(15-21-29)32(4,5)6/h7-23,33H,1-6H3 |
InChI 键 |
XIUMGGVLTUSCNQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=C(C=C4)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3-(1-methylethyl)-](/img/structure/B12527714.png)

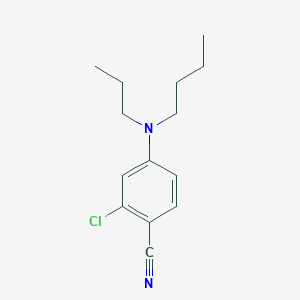
![2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12527731.png)

![N-[2,5-Bis(heptyloxy)phenyl]-3-oxo-4-phenoxybutanamide](/img/structure/B12527742.png)
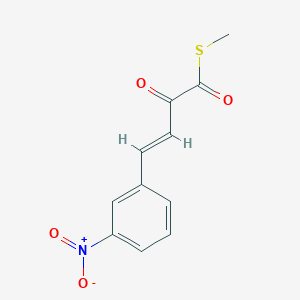

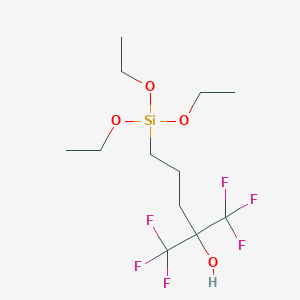
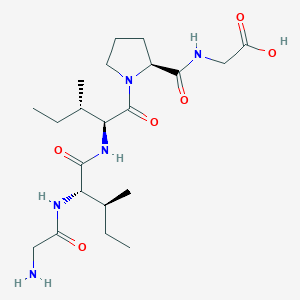

![3-Thiazolidineacetamide, N-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]-](/img/structure/B12527780.png)
